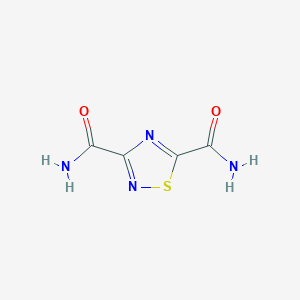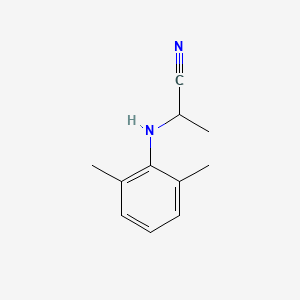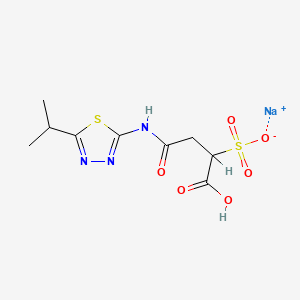
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt is a complex organic compound with a unique structure that includes a thiadiazole ring, a sulfobutanoic acid moiety, and a sodium salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt typically involves multiple steps. One common method includes the reaction of 1-methylethylamine with a thiadiazole derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a sulfobutanoic acid derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiadiazole compounds
Applications De Recherche Scientifique
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfobutanoic acid moiety may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
Uniqueness
The uniqueness of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt lies in its specific substitution pattern and the presence of the 1-methylethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
95896-15-4 |
|---|---|
Formule moléculaire |
C9H12N3NaO6S2 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
sodium;1-hydroxy-1,4-dioxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butane-2-sulfonate |
InChI |
InChI=1S/C9H13N3O6S2.Na/c1-4(2)7-11-12-9(19-7)10-6(13)3-5(8(14)15)20(16,17)18;/h4-5H,3H2,1-2H3,(H,14,15)(H,10,12,13)(H,16,17,18);/q;+1/p-1 |
Clé InChI |
DXGYXZFOHCMHFE-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=NN=C(S1)NC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


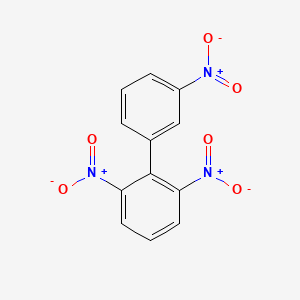

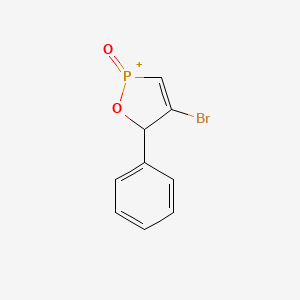


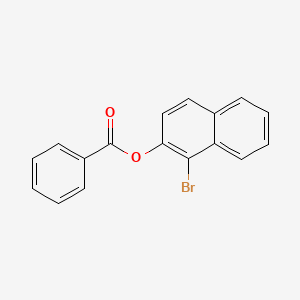
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

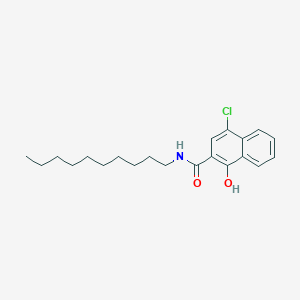
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
